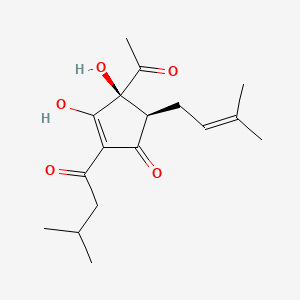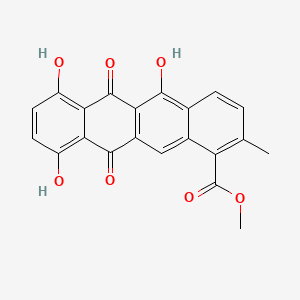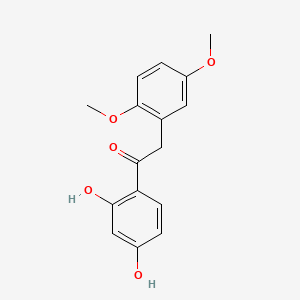
1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone, also known as DDE, is a synthetic compound that has gained attention in the scientific community due to its potential biological and medicinal properties. DDE belongs to the family of chalcones, which are known to possess various pharmacological activities such as antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism Of Action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone is not fully understood. However, it is believed that 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone exerts its pharmacological activities through its ability to modulate various cellular signaling pathways. For example, 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation.
Biochemical And Physiological Effects
1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone has been shown to possess various biochemical and physiological effects. For example, it has antioxidant activity, which is attributed to its ability to scavenge free radicals and prevent oxidative damage to cells. 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone also possesses anti-inflammatory activity, which is attributed to its ability to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone in lab experiments is its low toxicity profile. 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone has been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone in lab experiments is its poor solubility in water, which may limit its bioavailability and efficacy.
Future Directions
There are several future directions for research on 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone. One of the areas of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to investigate its potential therapeutic applications in other diseases such as diabetes, cardiovascular diseases, and neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis method of 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone and improve its bioavailability and efficacy.
In conclusion, 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological activities. It possesses various biochemical and physiological effects and has been extensively studied for its anticancer activity. Further research is needed to fully understand its mechanism of action and identify its potential therapeutic applications.
Synthesis Methods
1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone can be synthesized through a simple one-pot reaction between 2,4-dihydroxyacetophenone and 2,5-dimethoxybenzaldehyde in the presence of a base catalyst such as potassium hydroxide. The reaction proceeds through the Claisen-Schmidt condensation reaction, which involves the formation of a carbon-carbon double bond between the carbonyl group of 2,4-dihydroxyacetophenone and the aldehyde group of 2,5-dimethoxybenzaldehyde.
Scientific Research Applications
1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone has been extensively studied for its potential pharmacological activities. One of the major areas of research is its anticancer activity. 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone has been shown to inhibit the growth of various cancer cell lines such as breast, lung, colon, and prostate cancer cells. It exerts its anticancer activity through various mechanisms such as induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-20-12-4-6-16(21-2)10(7-12)8-14(18)13-5-3-11(17)9-15(13)19/h3-7,9,17,19H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMBKOKSZWCKDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697925 |
Source


|
| Record name | 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone | |
CAS RN |
18086-25-4 |
Source


|
| Record name | 1-(2,4-Dihydroxyphenyl)-2-(2,5-dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

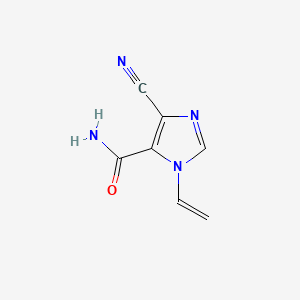
![[(2R,3R,4R,5R,6R)-5-acetamido-4,6-diacetyloxy-3-methoxyoxan-2-yl]methyl acetate](/img/structure/B579653.png)
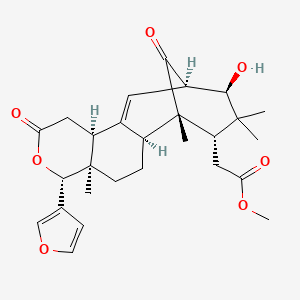
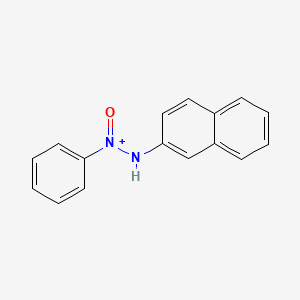
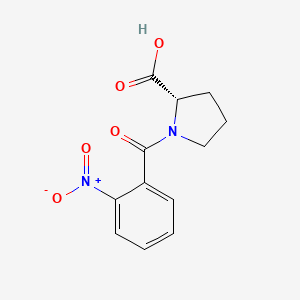
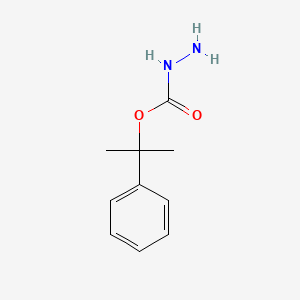

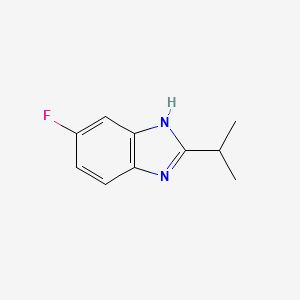
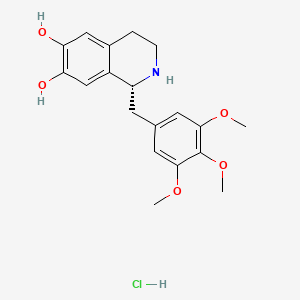
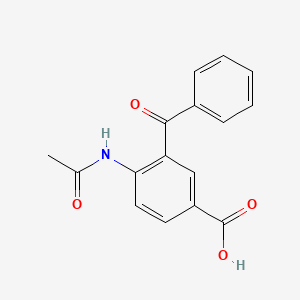
![(2R,6R)-2-methyl-3-methylidene-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]heptanoic acid](/img/structure/B579668.png)
